molecular formula C25H21F2N3O2S B11596946 N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11596946
M. Wt: 465.5 g/mol
InChI Key: DUCCGZFNZFQTRF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide: is a complex organic compound characterized by the presence of fluorophenyl, phenyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxoimidazolidinyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.

    Electronics: Its electronic properties make it suitable for use in electronic devices, such as organic semiconductors or sensors.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s fluorophenyl groups and thioxoimidazolidinyl core play crucial roles in binding to these targets and exerting its effects .

Comparison with Similar Compounds

Uniqueness: N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide stands out due to its unique combination of fluorophenyl, phenyl, and thioxoimidazolidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H21F2N3O2S

Molecular Weight

465.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H21F2N3O2S/c26-18-8-6-17(7-9-18)14-15-29-22(16-23(31)28-20-12-10-19(27)11-13-20)24(32)30(25(29)33)21-4-2-1-3-5-21/h1-13,22H,14-16H2,(H,28,31)

InChI Key

DUCCGZFNZFQTRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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